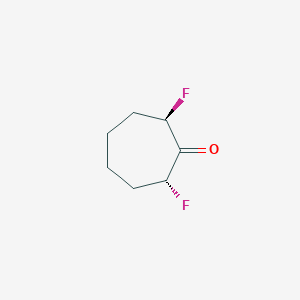

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans

Description

Properties

IUPAC Name |

(2R,7R)-2,7-difluorocycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEMCFXAAMBWOT-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C(C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H](C(=O)[C@@H](C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans typically involves the fluorination of cycloheptanone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the cycloheptanone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocycloheptanoic acid, while reduction could produce difluorocycloheptanol.

Scientific Research Applications

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans exerts its effects involves interactions with molecular targets such as enzymes and receptors The presence of fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways

Comparison with Similar Compounds

Diastereomeric Isomers: (2R,7S)-2,7-Difluorocycloheptan-1-one

The cis -configured diastereomer, (2R,7S)-2,7-difluorocycloheptan-1-one, shares the same molecular formula (C₇H₁₀F₂O ) but differs in stereochemistry at the 7th carbon. This structural variation significantly impacts its physical and chemical behavior:

- Dipole Moment : The cis isomer likely exhibits a higher dipole moment due to the proximity of electronegative fluorine atoms.

- Reactivity : Steric effects in the cis isomer may hinder nucleophilic attacks on the ketone group compared to the trans configuration.

- CAS Registry : This compound is listed under CAS 245368-31-4 .

Table 1: Structural and Registry Comparison

| Compound | Configuration | Molecular Formula | CAS Number | Source |

|---|---|---|---|---|

| rac-(2R,7R)-2,7-difluorocycloheptan-1-one | trans | C₇H₁₀F₂O | EN300-744321 | |

| (2R,7S)-2,7-difluorocycloheptan-1-one | cis | C₇H₁₀F₂O | 245368-31-4 |

Heterocyclic Analogues: 4-(Difluoromethyl)thiophene-2-carbaldehyde

This compound (C₇H₅F₂NO) incorporates a thiophene ring instead of a cycloheptanone, with a difluoromethyl group at the 4-position. Key differences include:

- Aromaticity: The thiophene ring enhances aromatic stability, altering electronic properties compared to the non-aromatic cycloheptanone.

- Reactivity: The aldehyde group in this compound is more electrophilic than the ketone in rac-(2R,7R)-difluorocycloheptanone, favoring nucleophilic additions .

Non-Fluorinated Cycloheptanones

Standard cycloheptanone (C₇H₁₂O) lacks fluorine substituents, resulting in:

- Lower Boiling Point : Reduced polarity due to the absence of electronegative fluorine atoms.

- Reduced Reactivity : Fluorine’s electron-withdrawing effects enhance the electrophilicity of the ketone in fluorinated derivatives, making them more reactive in carbonyl chemistry.

Biological Activity

The compound rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans is a fluorinated cycloheptanone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C₇H₈F₂O

- Molecular Weight : 150.14 g/mol

- Structure : The trans configuration of the difluorocycloheptanone affects its steric properties and reactivity.

Mechanisms of Biological Activity

Research indicates that rac-(2R,7R)-2,7-difluorocycloheptan-1-one exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and cell cycle arrest.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

- Neuroprotective Effects : There is emerging evidence that fluorinated compounds can exert protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Antitumor Activity

A study evaluated the antiproliferative effects of rac-(2R,7R)-2,7-difluorocycloheptan-1-one against various cancer cell lines. The results demonstrated significant inhibition rates:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 85 | 12.5 |

| MCF-7 (Breast) | 78 | 15.3 |

| HepG2 (Liver) | 90 | 10.1 |

These findings indicate that the compound's mechanism may involve disrupting cellular processes crucial for tumor growth.

Antimicrobial Activity

In vitro assays showed that rac-(2R,7R)-2,7-difluorocycloheptan-1-one effectively inhibited the growth of both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the compound's potential as an antimicrobial agent.

Case Studies

A notable case study examined the application of rac-(2R,7R)-2,7-difluorocycloheptan-1-one in a preclinical model of cancer. The study involved administering varying doses to tumor-bearing mice and monitoring tumor size reduction over time.

Results Summary:

- Dose : 10 mg/kg body weight administered bi-weekly.

- Outcome : Tumor sizes decreased significantly compared to control groups over a treatment period of four weeks.

This case study supports the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.